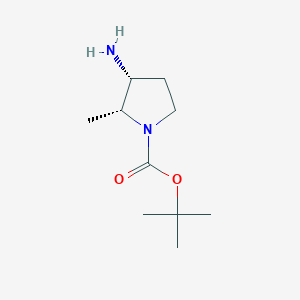
4-Bromopyridine-2,5-diamine
Descripción general
Descripción
4-Bromopyridine-2,5-diamine is a chemical compound with the molecular formula C5H6BrN3. Its molecular weight is 188.03 . It’s a derivative of pyridine, which is a six-membered heterocyclic compound .
Chemical Reactions Analysis
The use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions . This challenge is known as the “2-pyridyl organometallic cross-coupling problem” .
Physical And Chemical Properties Analysis
4-Bromopyridine-2,5-diamine has a predicted boiling point of 357.0±37.0 °C and a predicted density of 1.818±0.06 g/cm3 . Its pKa is predicted to be 5.53±0.24 .
Aplicaciones Científicas De Investigación
Synthesis and Transformation
4-Bromopyridine-2,5-diamine serves as a precursor in various synthesis processes. For example, a practical and reliable large-scale synthesis route for 2,6-diamino-4-bromopyridine was developed, providing a safer and more efficient synthesis method using a regioselective 2,6-diamination reaction as a key step (Nettekoven & Jenny, 2003). Similarly, the compound participates in the synthesis of amino-functionalized 2,2'-bipyridines, which are important building blocks for creating sophisticated chelating ligands with a 2,2'-bipyridine core (Hapke et al., 2007).
Reactivity and Mechanism Studies
The reactivity of halogen atoms in derivatives of pyridine, including those containing 4-bromopyridine-2,5-diamine, is a topic of interest. Studies on halogen atom migration in halogeno-derivatives of 2,4-dihydroxypyridine shed light on the positional reactivity of halogen atoms under different conditions, contributing to a deeper understanding of reaction mechanisms in organic chemistry (Hertog & Schogt, 2010).
Synthesis of Liquid Crystals
2,5-Dibromopyridine, closely related to 4-bromopyridine-2,5-diamine, is used as a key building block in synthesizing liquid crystals. Through selective reactivity under Negishi coupling conditions, a variety of liquid crystals with specific properties were synthesized, demonstrating the compound's versatility in material science (Getmanenko et al., 2006).
Medicinal Chemistry
In medicinal chemistry, 4-bromopyridine-2,5-diamine-related compounds serve as scaffolds for synthesizing target molecules. For instance, the preparation of brominated 2- and 4-aminopyridines and the study of their structure and reactivity contribute to the development of potential therapeutic agents (Hertog, 2010).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromopyridine-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-3-1-5(8)9-2-4(3)7/h1-2H,7H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLIOAHOELOSMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromopyridine-2,5-diamine | |
CAS RN |
1806851-06-8 | |
| Record name | 4-bromopyridine-2,5-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







amino}cyclobutane-1-carboxylic acid](/img/structure/B1381724.png)








